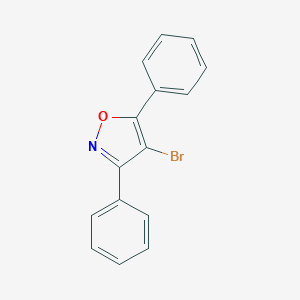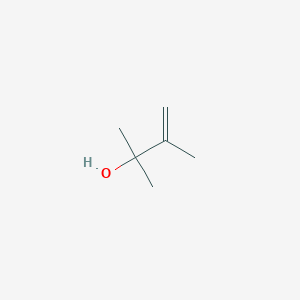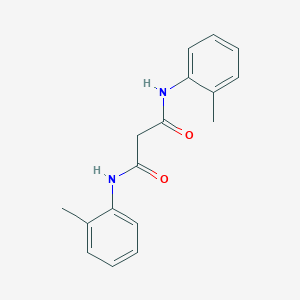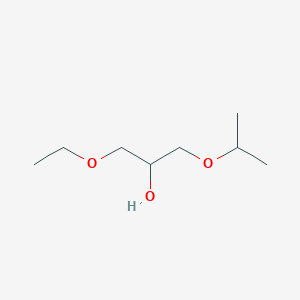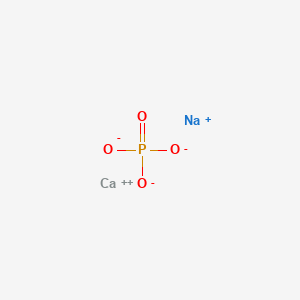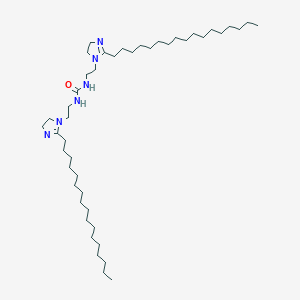![molecular formula C15H24O2 B078966 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane CAS No. 14398-32-4](/img/structure/B78966.png)
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane, also known as Carophyllene oxide, is a natural bicyclic sesquiterpene oxide that is found in various plant species. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of pharmacology and medicine.
科学研究应用
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has been shown to have various scientific research applications, particularly in the fields of pharmacology and medicine. It has been found to have anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. It has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide is not fully understood. However, it is believed that it exerts its pharmacological effects by interacting with various cellular targets such as ion channels, receptors, and enzymes. It has been shown to activate the cannabinoid receptor type 2 (CB2), which is involved in the regulation of immune function and inflammation. It also inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activation of various transcription factors such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of immune function and inflammation. 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has also been shown to have antioxidant effects and can protect cells from oxidative damage.
实验室实验的优点和局限性
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has low toxicity and can be used in various in vitro and in vivo assays. However, there are also some limitations to its use in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the scientific research of 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anti-inflammatory and antioxidant agent in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, more research is needed to fully understand its mechanism of action and to identify its cellular targets. Finally, more studies are needed to investigate the safety and efficacy of 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide in humans.
合成方法
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide can be synthesized from β-carophyllene, which is a natural sesquiterpene found in many plant species. The synthesis process involves the oxidation of β-carophyllene using various oxidizing agents such as m-chloroperbenzoic acid, hydrogen peroxide, or ozone. The reaction yields 2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane oxide as the major product. The purity of the product can be improved by using column chromatography.
属性
CAS 编号 |
14398-32-4 |
|---|---|
产品名称 |
2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane |
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
2-methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane |
InChI |
InChI=1S/C15H24O2/c1-12-6-5-8-14(2,3)13(12)7-9-15(4)16-10-11-17-15/h7,9H,5-6,8,10-11H2,1-4H3 |
InChI 键 |
DTBQZKSNLYLNEY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC2(OCCO2)C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC2(OCCO2)C |
同义词 |
2-Methyl-2-[(E)-2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethenyl]-1,3-diox olane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






